2-Chloro-5-(2-formylphenyl)benzoic acid
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Description
Scientific Research Applications
Synthesis of SGLT2 Inhibitors
2-Chloro-5-(2-formylphenyl)benzoic acid serves as a key intermediate in the synthesis of Sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are a class of medications used primarily for the treatment of diabetes. A novel industrial process was developed for the scale-up production of a closely related compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, demonstrating its importance in the manufacturing of therapeutic agents for diabetes therapy. This process, initiated from dimethyl terephthalate, showcases the compound's role in the synthesis pathway leading to SGLT2 inhibitors, highlighting its application in medicinal chemistry and pharmaceutical manufacturing (Zhang et al., 2022).
Cyclopolymerization Catalysts
The compound also finds application in the field of materials science, particularly in the synthesis of polymers. A study on the synthesis of bi- and trinuclear ruthenium alkylidene triggered cyclopolymerization of 1,6-heptadiynes explored the use of related benzoic acid derivatives as part of a series of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts. These catalysts were utilized for the cyclopolymerization process, producing polymers with potential applications in various industries, including automotive, aerospace, and electronics (Mayershofer et al., 2006).
Antimicrobial Activity
Another significant application of 2-Chloro-5-(2-formylphenyl)benzoic acid derivatives is in the field of antimicrobial research. Compounds derived from similar structural frameworks have been synthesized and evaluated for their antimicrobial activity. These studies have led to the development of new antimicrobial agents, showcasing the compound's utility in combating infectious diseases by serving as a precursor for molecules with potential antimicrobial properties (Chaitanya et al., 2017).
Chemical Sensors
Derivatives of 2-Chloro-5-(2-formylphenyl)benzoic acid have been explored for their application in chemical sensing, particularly in the detection of ions and molecules. For instance, fluorescent imidazole-based chemosensors, utilizing similar benzoic acid derivatives, have been developed for the reversible detection of cyanide and mercury ions. These sensors demonstrate the compound's applicability in environmental monitoring and safety, offering a method for detecting harmful substances in various matrices (Emandi et al., 2018).
properties
IUPAC Name |
2-chloro-5-(2-formylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO3/c15-13-6-5-9(7-12(13)14(17)18)11-4-2-1-3-10(11)8-16/h1-8H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLXDQAOUPATME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688854 |
Source
|
Record name | 4-Chloro-2'-formyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70688854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2-formylphenyl)benzoic acid | |
CAS RN |
1261958-60-4 |
Source
|
Record name | 4-Chloro-2'-formyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70688854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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